![molecular formula C11H8N2O B13147308 [3,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B13147308.png)
[3,4'-Bipyridine]-2'-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,4’-Bipyridine]-2’-carbaldehyde is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Métodos De Preparación
The synthesis of [3,4’-Bipyridine]-2’-carbaldehyde typically involves the coupling of pyridine derivatives. Common synthetic routes include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halide, catalyzed by palladium.
Negishi Coupling: This involves the reaction of an organozinc compound with a halide, also catalyzed by palladium.
Ullmann Coupling: This method involves the coupling of aryl halides using copper as a catalyst.
Wurtz Coupling: This involves the coupling of alkyl halides using sodium metal.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity under milder conditions .
Análisis De Reacciones Químicas
[3,4’-Bipyridine]-2’-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the pyridine ring.
Condensation: This involves the reaction with aldehydes or ketones to form larger, more complex molecules.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted bipyridine derivatives .
Aplicaciones Científicas De Investigación
[3,4’-Bipyridine]-2’-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including as inhibitors of specific enzymes.
Industry: It is used in the development of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of [3,4’-Bipyridine]-2’-carbaldehyde involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. The nitrogen atoms in the pyridine rings play a crucial role in these interactions, facilitating the formation of coordination bonds with metal centers .
Comparación Con Compuestos Similares
Similar compounds to [3,4’-Bipyridine]-2’-carbaldehyde include:
2,2’-Bipyridine: Known for its strong coordination with metal ions, widely used in coordination chemistry.
4,4’-Bipyridine:
3,3’-Bipyridine: Less commonly used but still significant in certain chemical applications.
The uniqueness of [3,4’-Bipyridine]-2’-carbaldehyde lies in its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its isomers .
Propiedades
Fórmula molecular |
C11H8N2O |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
4-pyridin-3-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-8-11-6-9(3-5-13-11)10-2-1-4-12-7-10/h1-8H |
Clave InChI |
XWADDDKAYAKHMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CC(=NC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-O-benzyl 7-O-tert-butyl 4-O-ethyl (4S,4aR,9aS)-3,4,4a,5,6,8,9,9a-octahydro-1H-pyrido[3,4-d]azepine-2,4,7-tricarboxylate](/img/structure/B13147245.png)
![4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride](/img/structure/B13147256.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13147261.png)
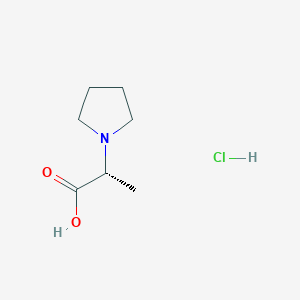
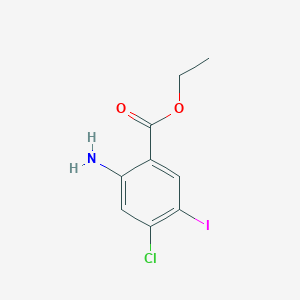

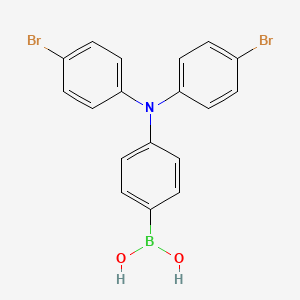

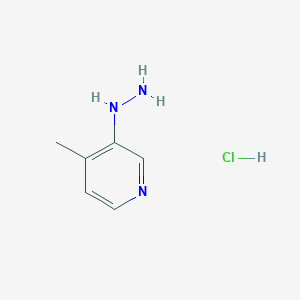
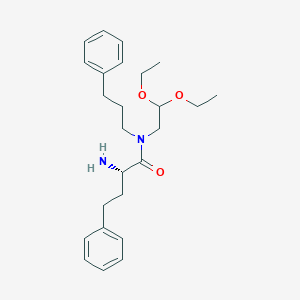
![(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate](/img/structure/B13147327.png)

![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
